REACTION_CXSMILES
|
[F:1][C:2]1[CH:22]=[C:21]([N+:23]([O-])=O)[CH:20]=[CH:19][C:3]=1[O:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:17][CH3:18])=[C:12]([O:15][CH3:16])[CH:13]=2)[N:8]=[CH:7][CH:6]=1.[NH4+].[Cl-]>CCO.O.[Fe]>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][C:11]=1[O:17][CH3:18])[N:8]=[CH:7][CH:6]=[C:5]2[O:4][C:3]1[CH:19]=[CH:20][C:21]([NH2:23])=[CH:22][C:2]=1[F:1] |f:1.2,3.4|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=NC3=CC(=C(C=C23)OC)OC)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
EtOH H2O
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Celite (10 g) was then added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with MeOH (20 mL×3) and DCM (20 mL×3)
|
Type
|
WASH
|
Details
|
The filtrate was washed with 30 mL of saturated NaHCO3 aqueous
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with DCM (20 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)OC1=C(C=C(C=C1)N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |